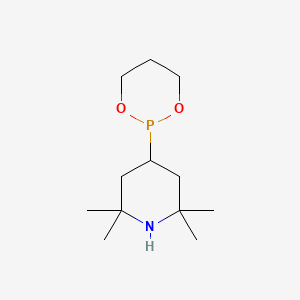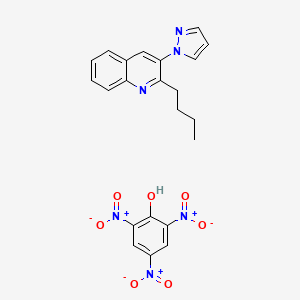
3,6-Dimethylcyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C8H8O2. It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups and two ketone functionalities. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 3,6-dimethylcyclohexa-3,5-diene. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common due to the presence of electron-withdrawing ketone groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3,6-Dimethylcyclohexa-3,5-diene-1,2-dione has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione involves its reactivity as an electrophile due to the presence of the ketone groups. These groups attract nucleophiles, leading to various addition reactions. The compound’s unique structure allows it to participate in multiple reaction pathways, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione
- 2,6-Dimethylbenzoquinone
- 2,3-Dimethylcyclohexa-1,3-diene
Comparison: 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structure imparts distinct reactivity compared to similar compounds, making it valuable in specific synthetic applications .
Propriétés
Numéro CAS |
63364-61-4 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 |
Clé InChI |
QRUQWWDWFFNIBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=O)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
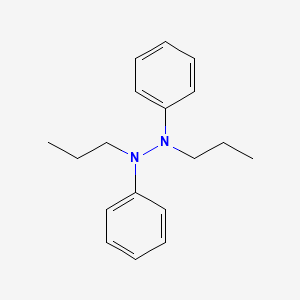
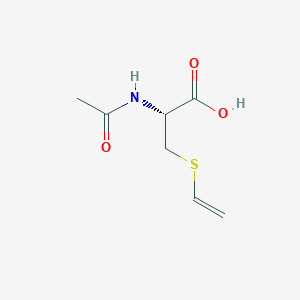
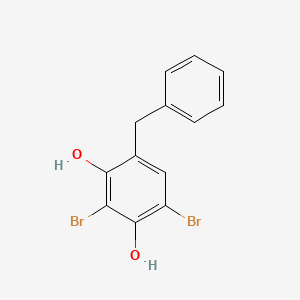
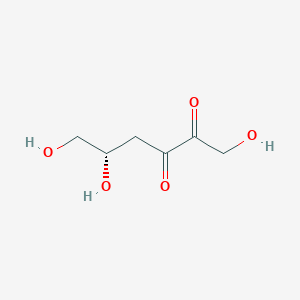
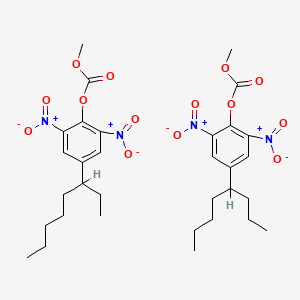
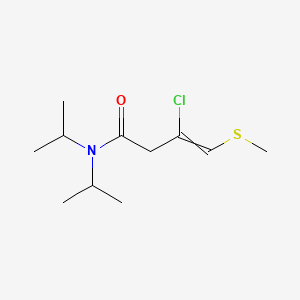
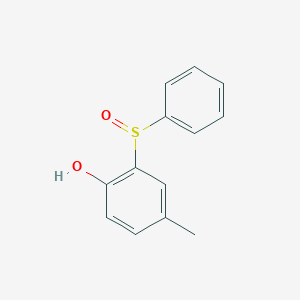
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)

